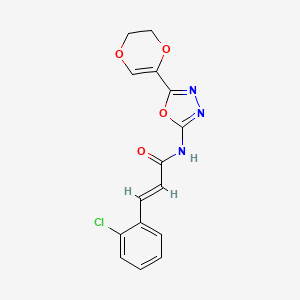

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

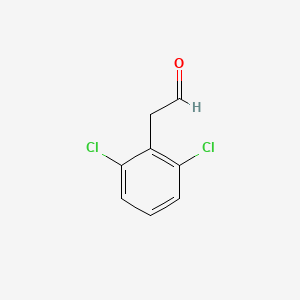

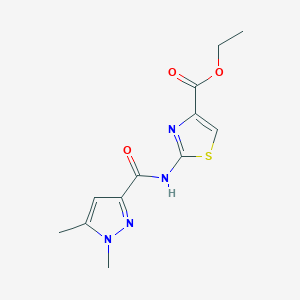

“2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is a chemical compound with the empirical formula C10H11Cl2NO and a molecular weight of 232.11 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of “2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is O=C(CCl)C1=CC=C2NCCC2=C1.Cl . The InChI is 1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H .Physical And Chemical Properties Analysis

“2-Chloro-1-(indolin-5-yl)ethanone hydrochloride” is a solid . More specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the resources I have.科学的研究の応用

Synthesis and Biological Evaluation

- Synthesis of Chalcone Derivatives : A study synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, using 2-chloro-1-(indoline-1-yl) ethanone. These compounds were evaluated for anti-inflammatory activity in rats, demonstrating the compound's utility in synthesizing bioactive molecules (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Antifungal Activities

- Synthesis of Novel 1H-Indole Derivatives : Research involved synthesizing new 1H-Indole derivatives using 2-chloro-1-(indoline-1-yl) ethanone, showing significant antimicrobial and antifungal activities against various pathogens (Letters in Applied NanoBioScience, 2020).

Synthesis of Pharmacologically Active Compounds

- Anticancer Activity : A study reported the synthesis of 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride with high antiproliferative activity, suggesting potential as an anti-cancer agent (Via et al., 2008).

- Evaluation on COX-2 Enzyme : Another study synthesized novel 1-(1H-indol-1-yl)ethanone compounds and evaluated their effects on the COX-2 enzyme, suggesting applications in developing nonsteroidal anti-inflammatory drugs (Kumar, Deepika, Porwal, & Mishra, 2022).

Synthesis of Neuroprotective Agents

- Dual-Effective Neuroprotective Agents : Research into indole derivatives as GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor ligands revealed that certain compounds also exhibited antioxidant properties, highlighting potential in treating neurodegenerative diseases (Buemi et al., 2013).

Synthesis of Various Indole Derivatives

- Eco-Friendly Synthesis of Indole Derivatives : A study presented an eco-friendly approach to synthesize indolyl derivatives, highlighting the potential of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in green chemistry applications (Brahmachari & Banerjee, 2014).

Synthesis of Anticonvulsant Agents

- Synthesis of Indole C-3 Substituted Derivatives : A study synthesized indole C-3 substituted derivatives, assessing their potential as anticonvulsant agents, showcasing the compound's relevance in creating novel therapeutics (Ahuja & Siddiqui, 2014).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

特性

IUPAC Name |

2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJKKAOLHRKXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)

![N-[3-(3-{5-[methyl(prop-2-yn-1-yl)amino]pyrazin-2-yl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2426024.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2426025.png)